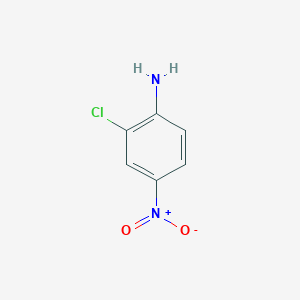

2-Chloro-4-nitroaniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCWBQIWHWIRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Record name | 2-CHLORO-4-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021973 | |

| Record name | 2-Chloro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chloro-4-nitroaniline is a yellow crystalline powder. (NTP, 1992), Yellow solid; [Hawley] Yellow powder; [MSDSonline] | |

| Record name | 2-CHLORO-4-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Amino-2-chloro-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2841 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

205 °C, Flash point = 205 °C | |

| Record name | 1-Amino-2-chloro-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2841 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-AMINO-2-CHLORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ether, ethanol, acetic acid, Soluble in alcohol, benzene, ether; slightly soluble in water and strong acids | |

| Record name | 1-AMINO-2-CHLORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000485 [mmHg] | |

| Record name | 1-Amino-2-chloro-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2841 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow needles from water | |

CAS No. |

121-87-9 | |

| Record name | 2-CHLORO-4-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloro-4-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-chloro-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-chloro-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-4-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSA3ZX337B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-AMINO-2-CHLORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

225 to 228 °F (NTP, 1992), 108 °C | |

| Record name | 2-CHLORO-4-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-AMINO-2-CHLORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-nitroaniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-nitroaniline is a significant nitroaromatic compound with the chemical formula C₆H₅ClN₂O₂.[1] It presents as a yellow crystalline powder and serves as a crucial intermediate in various industrial syntheses.[2] Its primary applications are in the manufacturing of dyes and pigments.[2] Notably, it is a key precursor in the synthesis of niclosamide, a molluscicide used to control snails that transmit schistosomiasis.[3][4] Furthermore, this compound is recognized as a metabolite of the anthelmintic drug niclosamide, formed by the hydrolytic cleavage of the amide bond.[1][2] Due to its presence in industrial effluents and its classification as a substance with poor biodegradability, its environmental fate and metabolic pathways are subjects of considerable research.[1][4]

Chemical Structure

The molecular structure of this compound is characterized by a benzene (B151609) ring substituted with a chlorine atom, a nitro group, and an amino group.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)N[2] |

| InChI | InChI=1S/C6H5ClN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2[2] |

| InChIKey | LOCWBQIWHWIRGN-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₅ClN₂O₂[2] |

| Molecular Weight | 172.57 g/mol [2] |

| Appearance | Yellow crystalline powder[2] |

| Melting Point | 105-111 °C[3] |

| Boiling Point | Decomposes before boiling[3] |

| Solubility | Soluble in ethanol, ether, benzene, and acetic acid; slightly soluble in water and strong acids.[3] |

| Water Solubility | 933 mg/L at 25 °C (estimated)[3] |

| LogP | 2.14[2][3] |

| pKa (conjugate acid) | -0.94[2] |

| Flash Point | 193 °C (closed cup)[3] |

| Autoignition Temperature | 521.7 °C[3] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectrum Type | Data |

| ¹H NMR | Available in various chemical databases.[3][5] |

| ¹³C NMR | Available in chemical databases.[3] |

| Infrared (IR) | The FTIR spectra (4000-400 cm⁻¹) have been recorded and analyzed.[3][6] |

| Mass Spectrometry (MS) | Mass spectral data is available in public databases like PubChem, with a top peak at m/z 172.[2] |

Experimental Protocols

Synthesis of this compound via Chlorination of p-Nitroaniline

This method involves the direct chlorination of p-nitroaniline in a diluted hydrochloric acid medium.[3][7]

Materials:

-

p-Nitroaniline

-

Hydrochloric acid (8-11%)

-

Chlorine gas

Procedure:

-

Dissolve p-nitroaniline in 8-11% hydrochloric acid, with heating.

-

Cool the resulting solution to a temperature between -10 °C and 0 °C.[7]

-

Bubble chlorine gas through the solution at a controlled rate (e.g., 0.35–0.5 L/h). The molar ratio of p-nitroaniline to chlorine should be approximately 1:1 to 1:1.1.[3][7]

-

Maintain the temperature between -10 °C and 0 °C throughout the chlorination process.[3]

-

After the addition of chlorine is complete, continue to stir the mixture at the same temperature for 1 hour.[3]

-

Filter the solid product that has crystallized out via suction filtration at 0 °C.[3]

-

Wash the filter cake with water until it is neutral.

-

Dry the final product to obtain this compound.[3]

Caption: Workflow for the synthesis of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis of this compound.[4][8]

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[9]

Chromatographic Conditions:

-

Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 30:70, v/v). For mass spectrometry compatibility, formic acid can be used instead of non-volatile acids.[3][4]

-

Detection Wavelength: Between 220–290 nm[4]

-

Injection Volume: 10-20 µL[9]

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample.

-

Dissolve in a suitable solvent like acetonitrile or methanol (B129727) to a final concentration of 1 mg/mL.[9]

-

Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and characterization of this compound.[4][9]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[9]

-

A non-polar or medium-polarity capillary column, such as a DB-5ms or SE-54.[3][9]

Chromatographic and Spectrometric Conditions:

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[9]

-

Injector Temperature: 250 °C[9]

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 1 minute.

-

Ramp to 150 °C at 20 °C/min.

-

Ramp to 200 °C at 5 °C/min.

-

Ramp to 320 °C at 20 °C/min, hold for 5 minutes.[4]

-

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

-

Mass Range: m/z 50-500[4]

-

Source Temperature: 230 °C[9]

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.[9]

Caption: General workflow for the analysis of this compound.

Biological Activity and Metabolic Pathway

While not a primary drug candidate itself, this compound exhibits biological activity, including being identified as a bacterial mutagen, though with low potency.[1] Its most significant biological role is in the context of metabolism. It is a known metabolite of the drug niclosamide.[2]

Furthermore, the aerobic biodegradation of this compound has been characterized in Rhodococcus sp. strain MB-P1, which can utilize it as a sole source of carbon, nitrogen, and energy.[4] The degradation pathway involves the initial transformation of this compound to 4-amino-3-chlorophenol, catalyzed by a flavin-dependent monooxygenase.[1]

Caption: Aerobic degradation of this compound.[10]

Reactivity and Safety

This compound is a stable compound under normal storage conditions.[3] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] When heated to decomposition, it may emit toxic fumes of nitrogen oxides and hydrogen chloride. The compound is combustible but does not ignite readily.[3] It is harmful if swallowed and is toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment should be used when handling this chemical.

References

- 1. Metabolism of this compound via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Metabolism of this compound via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 5. This compound(121-87-9) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. CN101343232B - Preparation method for this compound - Google Patents [patents.google.com]

- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. benchchem.com [benchchem.com]

- 10. Metabolism of this compound via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

A Technical Guide to the Synthesis of 2-Chloro-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Chloro-4-nitroaniline, a key intermediate in the production of various dyes, pigments, pharmaceuticals, and the molluscicide Niclosamide.[1][2][3][4][5] This document details the core synthetic methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols.

Core Synthesis Pathways

The industrial synthesis of this compound is predominantly achieved through two established routes: the direct chlorination of p-nitroaniline and the aminolysis of 3,4-dichloronitrobenzene (B32671).[2][6] Each method offers distinct advantages and challenges in terms of reaction conditions, yield, purity, and environmental impact.

Chlorination of p-Nitroaniline

This widely-used method involves the electrophilic aromatic substitution of p-nitroaniline with chlorine gas in an acidic medium, typically dilute hydrochloric acid.[1][6] The reaction is highly regioselective, with the chlorine atom preferentially adding to the position ortho to the amino group.

Aminolysis of 3,4-Dichloronitrobenzene

This alternative pathway involves the nucleophilic aromatic substitution of a chlorine atom in 3,4-dichloronitrobenzene with an amino group from ammonia (B1221849).[1][7] This reaction is typically carried out at elevated temperature and pressure, often in the presence of a copper catalyst.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two primary synthesis pathways, allowing for a direct comparison of their efficiencies and operational conditions.

Table 1: Chlorination of p-Nitroaniline - Reaction Parameters

| Parameter | Value | References |

| Molar Ratio (p-Nitroaniline:Cl₂) | 1:1 to 1:1.1 | [1][6] |

| Hydrochloric Acid Concentration | 8-11% | [1][6] |

| Temperature | -10°C to 0°C | [1][6] |

| Reaction Time | ~1 hour post-chlorination | [1] |

| Molar Yield | >98% | [6] |

| Purity (Chromatographic) | >95% | [6] |

Table 2: Aminolysis of 3,4-Dichloronitrobenzene - Reaction Parameters

| Parameter | Value | References |

| Temperature | 140°C | [1][7] |

| Pressure | 3.2 MPa | [1][7] |

| Catalyst | Copper(I) chloride | [1][7] |

| Phase Transfer Catalyst | Tetrabutylammonium bromide | [1] |

| Purity | 99.2% | [7] |

| Yield | 99.45% | [7] |

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are intended to be illustrative and may require optimization based on specific laboratory or industrial conditions.

Protocol 1: Chlorination of p-Nitroaniline

Materials:

-

p-Nitroaniline

-

Hydrochloric acid (8-11%)

-

Chlorine gas

Procedure:

-

Dissolve p-Nitroaniline in 8-11% hydrochloric acid with heating.[1]

-

Cool the resulting solution to a temperature between -10°C and 0°C.[1][6]

-

Bubble chlorine gas through the cooled solution at a controlled rate (e.g., 0.35–0.5 L/h). The molar ratio of p-Nitroaniline to chlorine should be maintained at approximately 1:1 to 1:1.1.[1][6]

-

Maintain the reaction temperature between -10°C and 0°C throughout the chlorination process.[1]

-

After the addition of chlorine is complete, continue to stir the mixture at the same temperature for an additional hour.[1]

-

Filter the solid product via suction filtration at 0°C.[1]

-

Wash the filter cake with water until it is neutral and then dry to obtain this compound.[1]

Protocol 2: Aminolysis of 3,4-Dichloronitrobenzene

Materials:

-

3,4-Dichloronitrobenzene

-

Ammonium hydroxide (B78521) (or liquid ammonia)

-

Copper(I) chloride

-

Tetrabutylammonium bromide

-

Water

Procedure:

-

In a pressure reactor, combine 3,4-Dichloronitrobenzene, water, Copper(I) chloride, and Tetrabutylammonium bromide.[1]

-

Heat the mixture to 140°C, allowing the pressure to increase to approximately 3.2 MPa.[1][7]

-

Maintain these conditions until the reaction is complete.[1]

-

Cool the reactor and wash the resulting product to obtain this compound.[1][7]

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of this compound involves a series of sequential steps, from the initial reaction to the final isolation and characterization of the pure product.

Purification of the crude this compound is typically achieved by recrystallization from a suitable solvent, such as ethanol.[1] The purity of the final product can be confirmed by measuring its melting point and through chromatographic techniques like HPLC or GC.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism of this compound via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of this compound via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 5. Buy this compound | 121-87-9 [smolecule.com]

- 6. CN101343232B - Preparation method for this compound - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Characteristics of 2-Chloro-4-nitroaniline Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 2-Chloro-4-nitroaniline powder, a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1][2][3] Understanding these properties is crucial for its handling, processing, and application in research and development.

Summary of Physical and Chemical Properties

This compound is an organic compound with the molecular formula C₆H₅ClN₂O₂.[2][4] It typically appears as a yellow crystalline powder or yellow needle-like crystals.[5][6][7][8][9] This compound is stable under normal storage conditions but is incompatible with strong oxidizing agents, strong acids, and strong bases.[4][6]

The key physical data for this compound powder are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₆H₅ClN₂O₂ | [2][4] |

| Molecular Weight | 172.57 g/mol | [2][4] |

| CAS Number | 121-87-9 | [1][4] |

| Appearance | Yellow crystalline powder, Yellow needles | [1][5][6][7][8] |

| Melting Point | 105 - 111 °C | [1][5] |

| Boiling Point | 320 °C | [4][10] |

| Density | 1.50 g/cm³ | [4] |

| Bulk Density | 850 kg/m ³ | [4] |

| Flash Point | 193 °C (closed cup) | [1][11][12] |

| Autoignition Temperature | 521.7 °C (971 °F) | [1][13] |

| Water Solubility | 0.23 g/L at 20 °C | [4][6] |

| Solubility in other solvents | Soluble in ethanol, ether, benzene, and acetic acid.[1][6][7] | |

| pKa | -1.05 ± 0.10 (Predicted) | [4][6] |

| LogP | 2.14 | [1][7] |

Experimental Protocols for Characterization

Accurate determination of the physical characteristics of this compound powder is essential for its effective use. The following are detailed methodologies for key experiments.

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of purity. The capillary method is a standard and widely used technique.[14][15]

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp)[16]

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound powder is completely dry.[14] If the crystals are large, gently pulverize them into a fine powder using a clean, dry mortar and pestle.[17]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the powder into the tube. Tap the sealed end of the tube on a hard surface to compact the powder at the bottom.[16] Repeat until a packed column of 2-3 mm in height is achieved.

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known, set the apparatus to heat rapidly to a temperature about 10-15°C below the expected melting point.[17]

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[18] For a pure substance, this range should be narrow.

-

Determination of Solubility

Understanding the solubility of this compound in various solvents is crucial for reaction setup, purification, and formulation.

Apparatus:

-

Test tubes with stoppers

-

Vortex mixer or shaker

-

Analytical balance

-

Graduated cylinders or pipettes

Procedure for Qualitative Solubility:

-

Place a small, accurately weighed amount of this compound powder (e.g., 10 mg) into a series of test tubes.

-

To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, ether, benzene, acetic acid).

-

Stopper the test tubes and shake them vigorously or use a vortex mixer for a set period (e.g., 1-2 minutes).[19]

-

Allow any undissolved solid to settle and visually observe whether the powder has dissolved completely, partially, or not at all. Record the observations.

Procedure for Quantitative Solubility (Shake-Flask Method):

-

Prepare a saturated solution by adding an excess amount of this compound powder to a known volume of the solvent in a flask.

-

Seal the flask and agitate it at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

After agitation, allow the solution to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred.

-

Determine the concentration of this compound in the aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L).

Determination of Bulk Density

Bulk density is an important parameter for powder handling, storage, and packaging.[20]

Apparatus:

-

Graduated cylinder (e.g., 100 mL)

-

Analytical balance

-

Spatula

-

Funnel (optional)

Procedure:

-

Weigh an empty, dry graduated cylinder and record its mass (m₁).

-

Carefully pour the this compound powder into the graduated cylinder. To ensure a consistent packing, the powder can be passed through a funnel held at a fixed height above the cylinder. Avoid tapping or vibrating the cylinder.

-

Fill the cylinder to a predetermined volume (e.g., 100 mL). Level the surface of the powder with a spatula without compacting it.

-

Weigh the graduated cylinder with the powder and record the mass (m₂).

-

The bulk density is calculated using the following formula: Bulk Density = (m₂ - m₁) / Volume of powder

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the physical characterization of this compound powder.

Caption: Workflow for the physical characterization of this compound powder.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 121-87-9 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 121-87-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound, 98+% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chloro-4-nitro aniline, 99% - 121-87-9 - Manufacturers & Suppliers in India [ottokemi.com]

- 9. This compound | 121-87-9 [chemicalbook.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. 2-氯-4-硝基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 2-氯-4-硝基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. westlab.com [westlab.com]

- 15. thinksrs.com [thinksrs.com]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. jove.com [jove.com]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. mhlw.go.jp [mhlw.go.jp]

In-depth Technical Guide to the Properties and Hazards of 2-Chloro-4-nitroaniline (CAS Number: 121-87-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, toxicological hazards, and experimental methodologies associated with 2-Chloro-4-nitroaniline (CAS No. 121-87-9). This compound is a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. A thorough understanding of its properties and potential hazards is crucial for safe handling and risk assessment in research and development settings. This document summarizes key quantitative data in structured tables, details experimental protocols for major toxicological endpoints, and presents visual diagrams of metabolic pathways and logical workflows to facilitate comprehension.

Chemical and Physical Properties

This compound is a yellow crystalline solid. Its chemical structure and fundamental properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| Appearance | Yellow crystalline powder | [2] |

| Melting Point | 107 - 110 °C | |

| Boiling Point | >200 °C (decomposes) | |

| Water Solubility | 0.23 g/L (at 20 °C) | |

| Log Kow (Octanol-Water Partition Coefficient) | 2.14 | |

| Vapor Pressure | 0.000485 mmHg | [1] |

| Flash Point | 205 °C | |

| Autoignition Temperature | 522 °C |

Toxicological Hazards

This compound is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects. The primary health concerns are acute oral toxicity, potential for methemoglobinemia, and mutagenicity.

Acute Toxicity

| Endpoint | Value | Species | Method | Reference(s) |

| Oral LD50 | 6430 mg/kg | Rabbit | Equivalent to OECD Guideline 401 | |

| Aquatic LC50 (96h) | 8.4 mg/L | Pimephales promelas (fathead minnow) | QSAR modeled, similar to OECD Guideline 203 |

Hazard Statements

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Hazardous to the Aquatic Environment, Chronic (Category 2) | H411: Toxic to aquatic life with long lasting effects |

Mechanisms of Toxicity

Methemoglobinemia

A significant toxic effect of this compound, common to many aromatic amines and nitroaromatic compounds, is the induction of methemoglobinemia. This condition involves the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it unable to bind and transport oxygen. This leads to a functional anemia and tissue hypoxia. The reactive metabolites of this compound are thought to be responsible for this oxidative stress on red blood cells.[3][4][5]

Caption: Generalized mechanism of this compound-induced methemoglobinemia.

Genotoxicity

This compound has been shown to be mutagenic in bacterial reverse mutation assays (Ames test), particularly with metabolic activation. The mutagenicity is dependent on the nitroreduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. These intermediates can form adducts with DNA, leading to mutations. This mechanism is common for many nitroaromatic compounds.[6][7]

Caption: Proposed mechanism for the genotoxicity of this compound.

Metabolism and Biodegradation

Studies on isolated rat hepatocytes have shown that this compound can cause cellular damage, indicated by a depletion of glutathione (B108866) (GSH) and changes in enzyme activities.[8] The aerobic biodegradation of this compound has been studied in Rhodococcus sp., where it is utilized as a carbon, nitrogen, and energy source. The degradation pathway involves the removal of the nitro group as a key initial step.[9]

Caption: Aerobic biodegradation pathway of this compound in Rhodococcus sp.[9]

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments, adapted from OECD guidelines for a substance with the properties of this compound.

Acute Oral Toxicity (Adapted from OECD Guideline 401)

-

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

-

Test Animals: Young adult albino rabbits.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered orally by gavage. A suitable vehicle may be used if necessary.

-

Several dose levels are used with a sufficient number of animals at each level.

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

Acute Dermal Irritation (Adapted from OECD Guideline 404)

-

Objective: To assess the potential of this compound to cause skin irritation.

-

Test Animals: Albino rabbits.

-

Procedure:

-

A small area of the animal's dorsal skin is clipped free of fur.

-

A 0.5 g dose of the test substance, moistened with a suitable vehicle, is applied to the skin under a gauze patch.

-

The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.

-

After exposure, the patch is removed, and the skin is cleansed.

-

The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Skin reactions are scored according to a standardized grading system.

-

-

Data Analysis: The mean scores for erythema and edema are calculated for each observation time to determine the irritation potential.

Acute Eye Irritation (Adapted from OECD Guideline 405)

-

Objective: To determine the potential of this compound to cause eye irritation or corrosion.

-

Test Animals: Albino rabbits.

-

Procedure:

-

A single 0.1 g dose of the solid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyes are observed for ocular reactions at 1, 24, 48, and 72 hours after instillation.

-

The cornea, iris, and conjunctiva are evaluated and scored based on a standardized system.

-

-

Data Analysis: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the irritancy level.

Fish Acute Toxicity Test (Adapted from OECD Guideline 203)

-

Objective: To determine the acute lethal toxicity of this compound to fish.

-

Test Species: Pimephales promelas (fathead minnow).

-

Procedure:

-

Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours.

-

A control group is maintained in water without the test substance.

-

Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Water quality parameters (pH, temperature, dissolved oxygen) are monitored throughout the test.

-

-

Data Analysis: The concentration that is lethal to 50% of the test fish (LC50) at 96 hours is determined using statistical methods.

Caption: Logical workflow for the toxicological assessment of this compound.

Conclusion

This compound is a chemical intermediate with moderate acute oral toxicity and is hazardous to the aquatic environment. Its toxic effects are likely linked to the formation of methemoglobin and genotoxic intermediates through metabolic activation. The experimental protocols outlined in this guide, based on standardized OECD guidelines, provide a framework for the systematic evaluation of its toxicological properties. Researchers and drug development professionals should adhere to strict safety protocols when handling this compound, including the use of appropriate personal protective equipment to prevent ingestion, dermal, and inhalation exposure.

References

- 1. This compound | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. P-Chloroaniline Poisoning Causing Methemoglobinemia: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methemoglobinemia: Primary Industrial Chemicals and Non-Occupational Exposures [haz-map.com]

- 5. Methemoglobinemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mutagenic activity of this compound and 5-chlorosalicylic acid in Salmonella typhimurium: two possible metabolites of niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. [Toxicity of 4-chloro-2-nitroaniline and this compound to isolated rat hepatocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of this compound via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 2-Chloro-4-nitroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Profile

2-Chloro-4-nitroaniline is generally characterized as being soluble in several common organic solvents. Multiple sources indicate that it is "very soluble" or "soluble" in ether, ethanol (B145695), acetic acid, alcohol, and benzene.[1] Conversely, it is described as being only slightly soluble in water and strong acids.[1] One source provides an estimated water solubility of 933 mg/L at 25 °C.

Quantitative Solubility Data

A comprehensive set of experimentally determined quantitative solubility data (i.e., mole fraction or mass fraction at various temperatures) for this compound across a range of organic solvents is not available in the reviewed literature. However, to provide a reference point for researchers, the following tables summarize the solubility of structurally similar compounds, 2-Chloro-5-nitroaniline and 4-Chloro-2-nitroaniline. This information can be valuable for estimating the solubility behavior of this compound.

Table 1: Experimental Mole Fraction Solubility (x) of 2-Chloro-5-nitroaniline in Various Organic Solvents at Different Temperatures [2][3]

| Temperature (K) | Methanol (B129727) | Ethanol | n-Propanol | Isopropanol | 1-Butanol (B46404) | Acetonitrile (B52724) | Acetone (B3395972) | 2-Butanone (B6335102) | Ethyl Acetate (B1210297) | 1,4-Dioxane (B91453) | Toluene (B28343) | N-Methylpyrrolidone (NMP) |

| 278.15 | - | - | - | - | - | - | - | - | - | - | - | - |

| 283.15 | - | - | - | - | - | - | - | - | - | - | - | - |

| 288.15 | - | - | - | - | - | - | - | - | - | - | - | - |

| 293.15 | - | - | - | - | - | - | - | - | - | - | - | - |

| 298.15 | 0.0830 (w) | 0.0704 (w) | 0.0492 (w) | 0.0370 (w) | 0.0427 (w) | - | - | - | - | - | - | - |

| 303.15 | - | - | - | - | - | - | - | - | - | - | - | - |

| 308.15 | - | - | - | - | - | - | - | - | - | - | - | - |

| 313.15 | - | - | - | - | - | - | - | - | - | - | - | 0.2092 |

| 318.15 | - | - | - | - | - | - | - | - | - | - | - | - |

Note: The available data for 2-Chloro-5-nitroaniline was presented as mass fraction (w) at 298.15 K for alcohols and as mole fraction at 313.15 K for NMP. The order of decreasing mole fraction solubility at a given temperature is: NMP > acetone > 2-butanone > 1,4-dioxane > ethyl acetate > acetonitrile > toluene > ethanol > n-propanol > methanol > 1-butanol > isopropanol.[2]

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, the isothermal saturation method is a widely accepted and recommended technique. The following protocol is adapted from methodologies reported for structurally similar compounds.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to vials containing a known volume or mass of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the equilibrium temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

Caption: Workflow for Isothermal Saturation Solubility Determination.

References

2-Chloro-4-nitroaniline molecular weight and formula

An In-depth Technical Guide to the Molecular Properties of 2-Chloro-4-nitroaniline

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides a focused overview of the molecular weight and formula of this compound, a compound often utilized as an intermediate in the synthesis of dyes and pharmaceuticals.

Quantitative Molecular Data

The molecular formula and weight are critical parameters for stoichiometric calculations, analytical characterization, and formulation development. The accepted values for this compound are summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₅ClN₂O₂ | [1][2][3][4] |

| Molecular Weight | 172.57 g/mol | [1][3] |

| Alternate Molecular Weight | 172.568 g/mol | [2] |

Note: Minor variations in molecular weight may be reported due to differences in calculation methods or isotopic composition.

Elemental Composition and Structure

The molecular formula, ClC₆H₃(NO₂)NH₂, indicates the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. A logical breakdown of the elemental constituents is essential for mass spectrometry analysis and structural elucidation. The following diagram illustrates the relationship between the compound and its elemental makeup.

References

Spectroscopic Profile of 2-Chloro-4-nitroaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-4-nitroaniline, a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. The following sections detail the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.12 | d | 1H | H-3 |

| 7.53 | dd | 1H | H-5 |

| 6.88 | d | 1H | H-6 |

| 4.85 | br s | 2H | -NH₂ |

Note: Data is typically recorded in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) on a 300, 400, or 500 MHz spectrometer.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 151.3 | C-1 |

| 118.9 | C-2 |

| 126.1 | C-3 |

| 139.8 | C-4 |

| 125.4 | C-5 |

| 119.5 | C-6 |

Note: Data is typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) on a 75, 100, or 125 MHz spectrometer.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker AC-300 or equivalent, operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[2]

-

Data Acquisition: Acquire the spectra at room temperature using standard pulse sequences. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Below is a diagram illustrating the general workflow for NMR analysis.

The following diagram illustrates the molecular structure of this compound with atom numbering for NMR peak assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its various functional groups.

IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3480-3360 | Strong, broad | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 1620-1590 | Strong | N-H bending (scissoring) of -NH₂ |

| 1540-1500 | Strong | Asymmetric NO₂ stretching |

| 1350-1300 | Strong | Symmetric NO₂ stretching |

| 1300-1250 | Medium | C-N stretching |

| 850-800 | Strong | C-H out-of-plane bending |

| 750-700 | Medium | C-Cl stretching |

Experimental Protocol for IR Spectroscopy

The IR spectrum of this compound is typically obtained using one of the following methods:

-

KBr Pellet Method:

-

Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of an FTIR spectrometer.[1]

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

This technique is often referred to as "ATR-Neat".[2]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 66 V or Bruker Tensor 27, is commonly used to record the spectrum in the mid-IR range (4000-400 cm⁻¹).[1][2][3]

The diagram below outlines the general workflow for IR analysis.

References

Commercial Sources and Applications of 2-Chloro-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-nitroaniline is a key chemical intermediate with significant applications in the pharmaceutical and dye manufacturing industries. This yellow crystalline solid, with the CAS number 121-87-9, serves as a crucial building block in the synthesis of a variety of more complex molecules. Its utility is primarily derived from the reactivity of its functional groups: the chloro, nitro, and amino moieties, which allow for a range of chemical transformations.

This technical guide provides a comprehensive overview of the commercial sources of this compound, its key chemical and physical properties, and detailed experimental protocols for its synthesis, analysis, and application in drug development and dye production.

Commercial Suppliers and Physical/Chemical Properties

A diverse range of chemical suppliers offer this compound, from large-scale manufacturers to specialized laboratory chemical providers. The following tables summarize a selection of these suppliers and the typical physical and chemical properties of the compound.

Table 1: Commercial Suppliers of this compound

| Supplier | Region | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | Global | ≥99% | 50 g, Bulk |

| Thermo Fisher Scientific | Global | ≥98% | 250 g, 1000 g, 5000 g |

| TCI Chemicals | Global | >98.0% (GC) | 25 g, 500 g |

| Aarti Industries | India | Not Specified | Bulk |

| Hemani Global | India | Not Specified | Bulk |

| Kutch Chemical Industries Ltd. | India | Not Specified | Bulk |

| Ottokemi | India | 99% | 25 g, 100 g, 250 g, 1 kg |

| Chem-Impex | North America | ≥98% (GC) | Not Specified |

| Santa Cruz Biotechnology | North America | Not Specified | Research Quantities |

| LGC Standards | Europe | Not Specified | Reference Standard |

| Panreac Quimica | Europe | Not Specified | Not Specified |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 121-87-9[1] |

| Molecular Formula | C₆H₅ClN₂O₂[1] |

| Molecular Weight | 172.57 g/mol [1] |

| Appearance | Yellow to orange crystalline powder[2] |

| Melting Point | 105-108 °C[1] |

| Boiling Point | Not available |

| Purity | Typically ≥98% to 99%[1][2] |

| Solubility | Soluble in ethanol (B145695), ether, and hot water. |

| Density | Not available |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the chlorination of p-nitroaniline.

Materials:

-

p-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Chlorine gas

-

Ice

Procedure:

-

Dissolve p-nitroaniline in concentrated hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly bubble chlorine gas through the stirred solution, maintaining the temperature below 10°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture onto crushed ice.

-

Filter the resulting yellow precipitate.

-

Wash the precipitate with cold water to remove excess acid.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Synthesis of Niclosamide from this compound

This compound is a key precursor in the synthesis of the anthelmintic drug Niclosamide.[3]

Materials:

-

This compound

-

5-Chlorosalicylic acid

-

Phosphorus trichloride (B1173362) (PCl₃)

-

Toluene (or other suitable solvent)

Procedure:

-

In a round-bottom flask, suspend 5-chlorosalicylic acid and this compound in toluene.[4]

-

With stirring, slowly add phosphorus trichloride to the mixture at room temperature.[3][4]

-

Heat the reaction mixture to reflux (approximately 100-105°C) for several hours.[4]

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture and filter the solid product.

-

Wash the crude Niclosamide with a suitable solvent (e.g., methanol) to remove impurities.[4]

-

The purified Niclosamide can be obtained after drying.

Application in Azo Dye Synthesis

This compound serves as a diazo component in the synthesis of azo dyes.

Materials:

-

This compound

-

Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

A coupling agent (e.g., β-naphthol)

-

Sodium Hydroxide (NaOH)

-

Ice

Procedure (Diazotization):

-

Dissolve this compound in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.

-

The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

Procedure (Coupling):

-

Dissolve the coupling agent (e.g., β-naphthol) in an aqueous solution of sodium hydroxide.

-

Cool the solution of the coupling agent to 0-5°C.

-

Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring.

-

A brightly colored azo dye will precipitate.

-

Filter the dye, wash with water, and dry.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water.

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV detector at a wavelength between 220-290 nm.[5]

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase.

Gas Chromatography (GC) for Impurity Profiling:

-

Column: A capillary column suitable for amine analysis (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250°C.

-

Oven Program: Start at a suitable initial temperature (e.g., 100°C), ramp to a final temperature (e.g., 280°C).

-

Detector: Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD).

Visualizations

Logical Workflow in Drug Development

The following diagram illustrates the typical workflow for utilizing this compound in a drug development context, from sourcing to its application as a key starting material.

Caption: Workflow for this compound in drug development.

Synthetic Pathway to Niclosamide

This diagram illustrates the chemical transformation of this compound into the drug Niclosamide.

Caption: Synthesis of Niclosamide from this compound.

Proposed Metabolic Pathway

While this compound is primarily a synthetic intermediate, if it enters a biological system, it may undergo metabolic transformations. The following diagram shows a plausible metabolic pathway based on the metabolism of similar nitroaromatic compounds.[6][7]

Caption: Proposed metabolic pathway of this compound.

Conclusion

This compound is a readily available and versatile chemical intermediate that plays a vital role in the synthesis of pharmaceuticals and dyes. Its well-defined chemical properties and reactivity make it an indispensable tool for researchers and professionals in drug development and chemical manufacturing. The protocols and data presented in this guide offer a foundational resource for the effective sourcing, handling, and application of this important compound. As with all chemical reagents, appropriate safety precautions should be taken when handling this compound, and its Safety Data Sheet (SDS) should be consulted prior to use.

References

- 1. 2-クロロ-4-ニトロアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Chloro-4-nitro aniline, 99% - 121-87-9 - Manufacturers & Suppliers in India [ottokemi.com]

- 3. Niclosamide synthesis - chemicalbook [chemicalbook.com]

- 4. ijsrp.org [ijsrp.org]

- 5. Metabolism of this compound via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 6. Metabolism of this compound via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Chloro-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2-Chloro-4-nitroaniline (CAS No. 121-87-9). Due to the limited availability of direct, publicly accessible experimental data on the thermal analysis of this specific compound, this guide synthesizes information from safety data sheets, related nitroaromatic compounds, and its structural isomer, 2-chloro-5-nitroaniline (B146338). The information herein is intended to provide a robust understanding of its potential thermal hazards and to offer standardized methodologies for its empirical evaluation.

Introduction

This compound is a yellow crystalline solid widely used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] Understanding its thermal properties is critical for ensuring safe handling, storage, and use in various chemical processes, particularly those conducted at elevated temperatures. This guide summarizes key physical and chemical data, outlines potential thermal decomposition behavior, and provides detailed experimental protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling and for the design of experimental procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅ClN₂O₂ | [3] |

| Molecular Weight | 172.57 g/mol | |

| Appearance | Yellow crystalline powder | [3] |

| Melting Point | 105.0 - 111.0 °C | [3] |

| Boiling Point | Decomposes before boiling | [4] |

| Flash Point | 193 °C (closed cup) | [5] |

| Autoignition Temperature | 521.7 °C (971 °F) | [4] |

| Solubility | Soluble in ethanol, ether, benzene, and acetic acid. Slightly soluble in water and strong acids. | [4] |

Thermal Stability and Decomposition

Thermal Analysis of a Structural Isomer: 2-Chloro-5-nitroaniline

A study on 2-chloro-5-nitroaniline using simultaneous TG-DTA (Thermogravimetric and Differential Thermal Analysis) revealed its thermal profile.[6] The compound was found to be thermally stable up to 110 °C. The DTA curve showed two distinct endothermic peaks. The first, at 122 °C, corresponds to its melting point. The second sharp endothermic peak at 245 °C indicates its decomposition temperature.[6] The TGA curve demonstrated that weight loss began at approximately 150 °C and was complete by 245 °C, coinciding with the decomposition peak observed in the DTA.[6]

Based on this data, it is reasonable to infer that this compound will exhibit a multi-stage thermal profile, beginning with melting, followed by decomposition at a higher temperature. A summary of the thermal analysis data for 2-chloro-5-nitroaniline is presented in Table 2.

| Parameter | Value | Method | Reference(s) |

| Melting Point | 122 °C | DTA | [6] |

| Decomposition Onset | ~150 °C | TGA | [6] |

| Decomposition Temperature | 245 °C | DTA | [6] |

Predicted Decomposition Products

Safety data sheets for this compound consistently report that hazardous decomposition products formed under fire conditions include:

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition kinetics of this compound, the following detailed experimental protocols for DSC and TGA are recommended.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, onset of decomposition, peak decomposition temperature, and enthalpy of decomposition.

Methodology:

-

Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of this compound is placed into an aluminum or a pressure-resistant gold-plated crucible.

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate of 5 or 10 °C/min is recommended.

-

Temperature Range: The sample should be heated from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition, for instance, 400 °C.

-

Atmosphere: The experiment should be conducted under an inert nitrogen atmosphere with a purge gas flow rate of approximately 50 mL/min to prevent oxidative processes.

-

-

Data Analysis: The resulting DSC thermogram is analyzed to determine the onset temperature and peak of the endothermic melting event, as well as the onset temperature, peak maximum, and integrated area (enthalpy of decomposition) of the exothermic decomposition peak.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range of decomposition and quantify the associated mass loss.

Methodology:

-

Sample Preparation: A slightly larger, accurately weighed sample (typically 5-10 mg) of this compound is placed in an appropriate TGA pan (e.g., alumina (B75360) or platinum).

-

Instrumentation: A calibrated Thermogravimetric Analyzer is used.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate of 10 °C/min is standard.

-

Temperature Range: The sample is heated from ambient temperature to a temperature where the decomposition is complete, for example, 600 °C.

-

Atmosphere: The analysis is performed under a dynamic inert nitrogen atmosphere (flow rate of 20-50 mL/min).

-

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset temperature of mass loss, the temperatures of maximum mass loss rate, and the percentage of mass lost at each decomposition step.

Visualizations

Proposed Thermal Analysis Workflow

The logical workflow for the thermal analysis of this compound is depicted in the following diagram.

Caption: Workflow for DSC and TGA analysis of this compound.

Proposed Thermal Decomposition Pathway

Based on the known hazardous decomposition products, a plausible, non-stoichiometric decomposition pathway for this compound under thermal stress is proposed below. The initial step is likely the cleavage of the C-NO₂ bond, which is a common decomposition initiation for nitroaromatic compounds.

Caption: Proposed thermal decomposition pathway for this compound.

Conclusion

This technical guide consolidates the available information on the thermal stability and decomposition of this compound. While direct experimental data remains limited, analysis of its structural isomer and related compounds suggests a melting point followed by an exothermic decomposition at higher temperatures, releasing hazardous gases. The provided experimental protocols for DSC and TGA offer a standardized approach for the empirical determination of its thermal properties. For safe and effective use in research and development, it is imperative that a thorough thermal hazard assessment, employing the methodologies outlined in this guide, be conducted.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of this compound via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 98+% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. 121-87-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique | MDPI [mdpi.com]

The Historical Synthesis of 2-Chloro-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-nitroaniline is a pivotal intermediate in the synthesis of a wide array of commercially significant organic compounds, including dyes, pigments, and pharmaceuticals. Notably, it is a key precursor in the production of the molluscicide niclosamide, which is used to control snails that transmit schistosomiasis. This technical guide provides an in-depth exploration of the historical context of its discovery, detailed experimental protocols for its synthesis, and quantitative data to support these methodologies. The logical workflow of its synthesis is also visually represented to aid in comprehension.

The discovery of this compound is intrinsically linked to the rapid expansion of the synthetic dye industry in the late 19th and early 20th centuries. The anilines and their derivatives were at the forefront of this chemical revolution, providing a vibrant palette of colors that were previously unattainable with natural dyes. The first synthesis of this compound was reported in 1898 through the chlorination of 2-hydroxypyridine.[1] Another early method for its preparation was the reaction of 1,2-dichloro-4-nitrobenzene with ammonia (B1221849), which highlighted its role as a precursor to diazo dyes.[1] The compound's existence and properties were systematically documented in the comprehensive Beilstein database of organic compounds, where it is assigned the Beilstein Registry Number 638657.[2]

Two primary synthetic routes have historically been employed for the production of this compound: the chlorination of p-nitroaniline and the ammonolysis of 3,4-dichloronitrobenzene. Both methods have been refined over the years to improve yield, purity, and environmental safety.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the two primary historical synthesis methods for this compound.

Table 1: Synthesis of this compound via Chlorination of p-Nitroaniline

| Parameter | Value | Reference |

| Starting Material | p-Nitroaniline | [3] |

| Chlorinating Agent | Chlorine Gas | [3] |

| Solvent/Medium | 10% Hydrochloric Acid | [3] |

| Reaction Temperature | -10 to 0 °C | [3] |

| Molar Ratio (p-Nitroaniline:Chlorine) | 1:1 to 1:1.1 | |

| Reported Yield | 98.2% (molar) | |

| Purity of Product | 96.3% (chromatographic) |

Table 2: Synthesis of this compound via Ammonolysis of 3,4-Dichloronitrobenzene

| Parameter | Value | Reference |

| Starting Material | 3,4-Dichloronitrobenzene | [4] |

| Reagent | Liquid Ammonia | [4] |

| Catalyst | Copper(I) chloride, Tetrabutylammonium (B224687) bromide | [4] |

| Solvent/Medium | Water | [4] |

| Reaction Temperature | 140 °C | [4] |

| Reaction Pressure | 3.2 MPa | [4] |

| Reported Yield | 99.45% | [4] |

| Purity of Product | 99.2% | [4] |

Experimental Protocols

The following are detailed experimental protocols for the two primary historical methods of synthesizing this compound.

Method 1: Chlorination of p-Nitroaniline

This method involves the direct chlorination of p-nitroaniline in an acidic medium.

Materials:

-

p-Nitroaniline

-

10% Hydrochloric Acid

-

Chlorine Gas

Procedure:

-

Dissolve 20g of p-Nitroaniline in 200g of 10% hydrochloric acid with heating until a clear solution is obtained.[3]

-